![molecular formula C6H9NO3 B2794509 [5-(Methoxymethyl)oxazol-4-yl]methanol CAS No. 1510076-57-9](/img/structure/B2794509.png)
[5-(Methoxymethyl)oxazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[5-(Methoxymethyl)oxazol-4-yl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxazoline, which is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. The presence of these atoms in the ring structure makes oxazoline a versatile compound that can be used in various chemical reactions.
Scientific Research Applications
Chemical Synthesis
“[5-(Methoxymethyl)oxazol-4-yl]methanol” is a chemical compound with the molecular weight of 143.14 g/mol . It is used in the chemical industry for the synthesis of various other compounds. .
Ligands in Asymmetric Catalysis
Oxazolines, a class of compounds to which “[5-(Methoxymethyl)oxazol-4-yl]methanol” belongs, are used as ligands in asymmetric catalysis . This involves the use of a catalyst to increase the rate of a chemical reaction, and can be crucial in the production of pharmaceuticals and other chemicals.
Protecting Groups for Carboxylic Acids
Oxazolines are also used as protecting groups for carboxylic acids . In chemistry, a protecting group is used to temporarily mask a functional group from the reactivity of a certain chemical reaction. After the reaction is complete, the protecting group can be removed to reveal the original functional group.
Starting Blocks for Diverse Synthesis
Oxazolones, another class of compounds related to “[5-(Methoxymethyl)oxazol-4-yl]methanol”, are used as starting blocks for the diverse and stereoselective synthesis of amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .
properties
IUPAC Name |
[5-(methoxymethyl)-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-9-3-6-5(2-8)7-4-10-6/h4,8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWAVXCDIXIGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=CO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Methoxymethyl)-1,3-oxazol-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(Thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)benzonitrile](/img/structure/B2794428.png)
methyl]cyclopropyl}-4-chlorobenzene](/img/structure/B2794429.png)
![1-[5-Phenyl-2-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethan-1-one](/img/structure/B2794430.png)
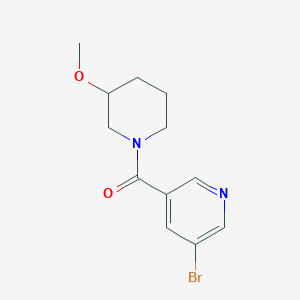
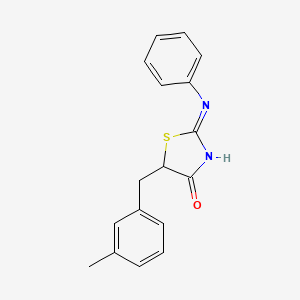
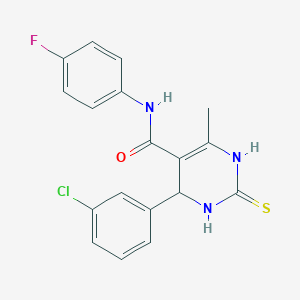
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2794437.png)
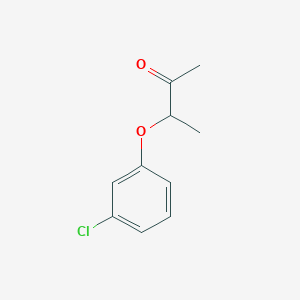
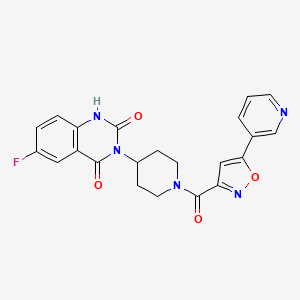
![N-(5-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2794442.png)

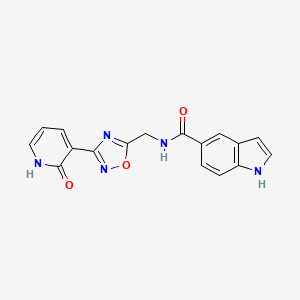
![(2,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2794447.png)
